
Sultamicillin-Tosilat
Übersicht
Beschreibung
It is a 2-oxo monocarboxylic acid that is derived from 3,4-dihydroxyphenylpyruvic acid, where the hydroxy group at position 3 is substituted by a methoxy group . This compound plays a significant role in the metabolism of catecholamines, which include neurotransmitters such as dopamine, norepinephrine, and epinephrine .
Wissenschaftliche Forschungsanwendungen
Medical Uses
Sultamicillin tosylate is indicated for the treatment of several bacterial infections, including:
- Upper Respiratory Tract Infections : Effective against conditions such as sinusitis, otitis media, and tonsillitis caused by bacteria like Streptococcus pneumoniae and Haemophilus influenzae .
- Lower Respiratory Tract Infections : Used in the management of bacterial pneumonia and bronchitis .
- Urinary Tract Infections : Demonstrated efficacy in treating uncomplicated and complicated urinary tract infections .
- Skin and Soft Tissue Infections : Effective against infections caused by Staphylococcus aureus and Streptococcus pyogenes, including diabetic foot ulcers and abscesses .
- Gonococcal Infections : Administered for the treatment of uncomplicated gonorrhea, showing high eradication rates .
Pharmacological Properties
Sultamicillin tosylate exhibits several pharmacokinetic advantages:
- Bioavailability : Approximately 80% when administered orally compared to intravenous administration of its components .
- Mechanism of Action : It inhibits beta-lactamase enzymes produced by resistant bacteria while disrupting cell wall synthesis in actively multiplying bacteria .
- Dosage Regimens : Commonly prescribed dosages range from 375 mg to 750 mg taken twice daily, depending on the severity and type of infection .
Efficacy in Urinary Tract Infections
A multicenter study involving 196 patients with acute uncomplicated cystitis showed that sultamicillin was effective in 66.8% of cases, with a high eradication rate (91.1%) for isolated strains before treatment .
Gonococcal Urethritis
In a study with 367 male patients suffering from gonococcal urethritis, sultamicillin demonstrated an eradication rate ranging from 92.3% to 100%, depending on the dosage administered over three to seven days .
Adverse Effects
While generally well-tolerated, sultamicillin can cause side effects such as diarrhea, nausea, and allergic reactions. A case series reported adverse effects including blurring of vision and palpitations in three patients post-surgery, highlighting the need for monitoring during treatment .
Summary Table of Applications
Application | Indications | Efficacy Rate |
---|---|---|
Upper Respiratory Infections | Sinusitis, Otitis Media | High |
Lower Respiratory Infections | Bacterial Pneumonia, Bronchitis | High |
Urinary Tract Infections | Uncomplicated & Complicated UTIs | 66.8% - 91.1% |
Skin & Soft Tissue Infections | Diabetic Foot Ulcers, Abscesses | High |
Gonococcal Infections | Uncomplicated Gonorrhea | 92.3% - 100% |
Wirkmechanismus
Target of Action
Sultamicillin tosylate is a mutual prodrug of ampicillin and sulbactam . Its primary targets are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . These proteins play a crucial role in the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall formation .
Mode of Action
Sultamicillin tosylate acts by inhibiting the biosynthesis of the bacterial cell wall mucopeptide . Ampicillin, one of the active metabolites of sultamicillin, binds to the PBPs, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell walls . This results in a weakened cell wall, leading to osmotic instability and ultimately cell lysis . Sulbactam, the other active metabolite, is a β-lactamase inhibitor that extends the spectrum of ampicillin to include β-lactamase-producing strains of bacteria .
Biochemical Pathways
The biochemical pathway primarily affected by sultamicillin tosylate is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, sultamicillin disrupts the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption leads to cell wall lysis and death of the bacteria .
Pharmacokinetics
Sultamicillin tosylate is well absorbed from the gastrointestinal tract with a bioavailability of 80% . After oral intake, it is hydrolytically cleaved to ampicillin and sulbactam by enzymes in the gut wall . These two substances are then released into the system in a 1:1 molar ratio . The drug is mainly excreted via the kidneys .
Result of Action
The action of sultamicillin tosylate results in the death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the drug causes the bacteria to become osmotically unstable, leading to cell lysis . This makes sultamicillin tosylate effective in the treatment of infections caused by β-lactamase-producing bacteria .
Action Environment
The action of sultamicillin tosylate can be influenced by various environmental factors. For instance, its absorption can be affected by the pH of the stomach and the presence of food . Furthermore, the drug’s efficacy can be influenced by the presence of β-lactamase-producing bacteria, against which sultamicillin tosylate is particularly effective .
Biochemische Analyse
Biochemical Properties
Sultamicillin tosylate plays a significant role in biochemical reactions. It is a mutual prodrug of ampicillin and sulbactam . After oral intake, it is absorbed and hydrolytically cleaved to ampicillin and sulbactam by enzymes in the gut wall . These two substances are then released into the system in a 1:1 molar ratio .
Cellular Effects
Sultamicillin tosylate has a profound impact on various types of cells and cellular processes. It influences cell function by extending the antibacterial activity of ampicillin to include some beta-lactamase-producing strains of bacteria that would otherwise be resistant .
Molecular Mechanism
The mechanism of action of Sultamicillin tosylate is quite comprehensive. Ampicillin prevents bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins, resulting in inhibition of the final transpeptidation step of peptidoglycan synthesis in the bacterial cell walls . Sulbactam, a beta-lactamase inhibitor, irreversibly inhibits many beta-lactamases that occur in resistant bacteria strains .
Temporal Effects in Laboratory Settings
It is known that Sultamicillin tosylate is better absorbed from the gut than ampicillin/sulbactam, decreasing the chances of diarrhea and dysentery .
Metabolic Pathways
The metabolic pathways that Sultamicillin tosylate is involved in are primarily related to its absorption and hydrolytic cleavage to ampicillin and sulbactam by enzymes in the gut wall .
Transport and Distribution
The transport and distribution of Sultamicillin tosylate within cells and tissues are primarily facilitated through its absorption from the gut and subsequent release into the system in a 1:1 molar ratio of ampicillin and sulbactam .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Vanillylbrenztraubensäure kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine übliche Methode beinhaltet die Oxidation von Vanillylalkohol unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid . Die Reaktion erfordert typischerweise kontrollierte Bedingungen, um die selektive Oxidation der Alkoholgruppe zur entsprechenden Carbonsäure zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von Vanillylbrenztraubensäure kann die Verwendung von Biokatalysatoren oder mikrobiellen Fermentationsprozessen beinhalten. Diese Verfahren können im Vergleich zur traditionellen chemischen Synthese höhere Ausbeuten und Selektivitäten bieten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Vanillylbrenztraubensäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sie kann weiter oxidiert werden, um Vanillylmilchsäure zu bilden.
Reduktion: Reduktionsreaktionen können Vanillylbrenztraubensäure in Vanillylalkohol umwandeln.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Vanillylmilchsäure: Durch Oxidation gebildet.
Vanillylalkohol: Durch Reduktion gebildet.
Vergleich Mit ähnlichen Verbindungen
Phenylpyruvic Acid: Another 2-oxo monocarboxylic acid with a phenyl group.
Pyruvic Acid: The simplest alpha-keto acid, involved in various metabolic pathways.
Vanillactic Acid: A direct oxidation product of vanilpyruvic acid.
Uniqueness: Vanilpyruvic acid is unique due to its specific role in catecholamine metabolism and its structural features, such as the methoxy group substitution, which distinguishes it from other similar compounds .
Biologische Aktivität
Sultamicillin tosylate is a combination antibiotic that consists of sulbactam, a beta-lactamase inhibitor, and ampicillin, a penicillin-type antibiotic. This compound is designed to enhance the antibacterial efficacy of ampicillin against beta-lactamase-producing bacteria. The following sections detail its biological activity, pharmacokinetics, clinical efficacy, and adverse effects based on diverse research findings.
Sultamicillin tosylate operates through the synergistic action of its components:
- Sulbactam : An irreversible inhibitor of many beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics by hydrolyzing them. It enhances the effectiveness of ampicillin against resistant strains by preventing the breakdown of the antibiotic .
- Ampicillin : A broad-spectrum antibiotic effective against various gram-positive and some gram-negative bacteria. It works by inhibiting bacterial cell wall synthesis during active growth phases .
2. Pharmacokinetics
Upon oral administration, sultamicillin is hydrolyzed to yield sulbactam and ampicillin in a 1:1 molar ratio. Key pharmacokinetic properties include:
- Bioavailability : Approximately 80% of that of an equal intravenous dose.
- Peak Serum Levels : Ampicillin levels are about twice those achieved with an equivalent dose of oral ampicillin.
- Elimination Half-Lives : Approximately 0.75 hours for sulbactam and 1 hour for ampicillin .
3.1 Case Studies and Trials
Several studies have evaluated the clinical efficacy of sultamicillin in various infections:
-
Urinary Tract Infections (UTIs) :
- In a multicenter study involving 196 patients with acute uncomplicated cystitis treated with 375 mg three times daily for three days, an eradication rate of 91.1% was observed .
- For complicated UTIs in 368 patients treated over five days, the eradication rate was 74.9% overall, with high beta-lactamase-producing organisms showing a 64.1% eradication rate .
- Gonococcal Urethritis :
- Respiratory Tract Infections :
4. Adverse Effects
While sultamicillin is generally well-tolerated, it has been associated with several adverse effects:
- Gastrointestinal Issues : Diarrhea is common, with some cases leading to Clostridium difficile-associated diarrhea (CDAD), which can range from mild to severe .
- Allergic Reactions : Hypersensitivity reactions including anaphylaxis have been reported .
- Other Effects : Headaches, dizziness, and somnolence are also noted among reported side effects .
5. Summary Table of Clinical Findings
Infection Type | Sample Size | Treatment Duration | Eradication Rate (%) | Comments |
---|---|---|---|---|
Acute Uncomplicated UTI | 196 | 3 days | 91.1 | Common dosage: 375 mg TID |
Complicated UTI | 368 | 5 days | 74.9 | High beta-lactamase producers: 64.1% |
Gonococcal Urethritis | 367 | 3-7 days | Up to 100 | Dose-dependent efficacy |
Respiratory Tract Infections | Various | Varies | Comparable | Effective against multiple pathogens |
6. Conclusion
Sultamicillin tosylate represents a significant advancement in the treatment of bacterial infections due to its dual-action mechanism that enhances the effectiveness of ampicillin against resistant strains. Its pharmacokinetic profile supports its use in various clinical settings, notably for UTIs and gonorrhea treatment. However, clinicians must remain vigilant regarding potential adverse effects, particularly gastrointestinal disturbances.
Eigenschaften
IUPAC Name |
[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSPKNZHGIDQM-CGAOXQFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048641 | |
Record name | Sultamicillin tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83105-70-8 | |
Record name | Sultamicillin tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83105-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sultamicillin tosilate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083105708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sultamicillin tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83105-70-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULTAMICILLIN TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46940LU8EO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sultamicillin tosylate itself doesn't directly interact with bacterial targets. Instead, it acts as a prodrug, getting hydrolyzed in vivo to release its active components: ampicillin and sulbactam. [, , ] Ampicillin, a beta-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Sulbactam, a beta-lactamase inhibitor, protects ampicillin from degradation by bacterial beta-lactamases, thus extending its spectrum of activity. [, ]
A: Several analytical techniques are used to characterize and quantify Sultamicillin Tosylate. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for this purpose. [, ] Studies have utilized RP-HPLC with UV detection at wavelengths ranging from 225 nm to 230 nm. [, ] This method allows for the separation and quantification of Sultamicillin Tosylate in bulk form, pharmaceutical dosage forms, and potentially in biological samples. [, ]
A: Yes, research indicates that humidity significantly impacts the stability of Sultamicillin Tosylate tablets compared to heat. [] Storing Sultamicillin Tosylate tablets in glass bottles with desiccant is recommended over blister packs to mitigate degradation due to humidity. [] This highlights the importance of appropriate packaging for preserving drug stability.
A: Studies exploring Sultamicillin Tosylate complexes with Hydroxypropyl-β-cyclodextrin (HP-βCD) and L-arginine have shown promising results. [] These complexes displayed enhanced solubility and antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to free Sultamicillin Tosylate. [] This highlights the potential of complexation strategies for improving drug delivery and efficacy.
A: While the provided research doesn't delve into specific resistance mechanisms for Sultamicillin Tosylate, it's important to note that bacterial resistance to beta-lactam antibiotics, including ampicillin, is a significant clinical concern. Resistance often arises from the production of beta-lactamases, which hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. [] The inclusion of sulbactam in Sultamicillin Tosylate aims to combat this resistance mechanism by inhibiting these enzymes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.